

Application Note: Targeted LC-MS/MS Identification and Quantification of α -Casein (90-96)

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Compound of Interest

Compound Name: *alpha-Casein (90-96)*
CAS No.: 83471-49-2
Cat. No.: B1343140

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application Areas: Targeted Proteomics, Bioactive Peptide Pharmacokinetics.

Introduction & Biological Significance

The peptide α -Casein (90-96), characterized by the amino acid sequence RYLGYLE (Arg-Tyr-Leu-Gly-Tyr-Leu-Glu), is a bioactive exorphin derived from casein[1]. As a food-derived bioactive peptide, it exhibits potent opioid-like activity by interacting with opioid receptors in the nervous and gastrointestinal systems[1]. α -Casein (90-96) demonstrates significant metal-binding capabilities (particularly with Cu^{2+} ions)[2], and has been shown to protect cells from oxidative stress[3]. It is also used as a biomarker for assessing the efficiency of dairy protein digestion and the assembly of bioactive nanocomplexes[4].

Accurate identification and quantification of this peptide in complex biological matrices (such as milk, serum, or in vitro gastrointestinal digests) present severe matrix effects, lipid interference, and the presence of homologous intact proteins. This application note details a highly specific, self-validating LC-MS/MS workflow designed to overcome these challenges[5].

Target Analyte Profile

Before developing an LC-MS/MS method, it is critical to understand the physicochemical properties of the target analyte to optimize extraction and ionization.

Table 1: Physicochemical Properties of α -Casein (90-96)

Property	Value / Description
Sequence	Arg-Tyr-Leu-Gly-Tyr-Leu-Glu (RYLGYLE)
Molecular Formula	$\text{C}_{43}\text{H}_{64}\text{N}_{10}\text{O}_{12}$
Monoisotopic Mass	912.47 Da
Average Molecular Weight	913.04 Da
Isoelectric Point (pI)	~6.0
Hydrophobicity	High (Driven by Leu and Tyr residues)
Primary Charge State (Acidic ESI)	$[\text{M}+2\text{H}]^{2+}$ (m/z 457.24)

Mechanistic Rationale for Analytical Choices (E-E-A-T)

To ensure scientific integrity and robust method transferability, the causality behind each methodological choice is detailed below:

- Sample Cleanup (Protein Precipitation + SPE): Biological fluids and dairy matrices contain high concentrations of phospholipids and intact proteins. We utilize 1% Trifluoroacetic acid (TCA) to lower the pH and denature large proteins while keeping the acid-stable analyte intact.

followed by Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) cartridge. The HLB sorbent retains the hydrophobic RYLGYLE interferences to be washed away before elution[5].

- **Chromatographic Separation:** The presence of multiple hydrophobic residues (Leucine, Tyrosine) makes RYLGYLE highly amenable to reversed-phase. Formic acid (0.1%) is added to the mobile phase to act as an ion-pairing agent, improving peak shape, and serving as a proton donor to drive the forward elution.
- **Mass Spectrometry (MRM Mode):** Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) mass spectrometer is employed for maximum sensitivity. The precursor (m/z 457.2) is fragmented via Collision-Induced Dissociation (CID), we monitor specific y-ions (e.g., y₆⁺ and y₅⁺). The loss of the N-terminal amino acid and specific fragments, eliminating background noise from the biological matrix[3].

Experimental Protocol & Methodologies

Reagents and Materials

- **Standards:** α-Casein (90-96) synthetic peptide (Purity >95%)[1].
- **Internal Standard (IS):** Stable Isotope-Labeled (SIL) peptide, e.g., RYLGYLE([¹³C₆,¹⁵N]E).
- **Solvents:** LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).
- **Extraction:** Oasis HLB SPE Cartridges (30 mg, 1 cc).

Self-Validating Sample Extraction Workflow

Every sample batch must include a matrix blank, a spiked matrix standard, and a Quality Control (QC) sample to validate recovery and assess carryover.

- **Spiking:** Aliquot 200 µL of the biological sample (e.g., milk or plasma) into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution (10% internal recovery metric).
- **Protein Precipitation:** Add 400 µL of cold 1% TFA in Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein binding and precipitate large macromolecules.
- **Centrifugation:** Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 600 µL of LC-MS grade water.
- **SPE Cleanup:**
 - **Condition:** 1 mL Methanol, followed by 1 mL Water.
 - **Load:** Apply the diluted supernatant to the HLB cartridge.
 - **Wash:** 1 mL of 5% Methanol in Water (removes salts and polar lipids).
 - **Elute:** 1 mL of 80% Acetonitrile containing 0.1% FA.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water).

LC-MS/MS Parameters

Table 2: UHPLC Gradient Program Column: C18 Reversed-Phase (2.1 × 100 mm, 1.7 µm) Mobile Phase A: Water + 0.1% FA | Mobile Phase B: Acetonitrile
Column Temperature: 40°C

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial
1.0	95	5	Isocratic
5.0	60	40	Linear
5.5	10	90	Linear (Wa
7.0	10	90	Isocratic
7.1	95	5	Linear (Re-
10.0	95	5	End

Table 3: Optimized MRM Transitions for α -Casein (90-96) Ionization: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 350°C

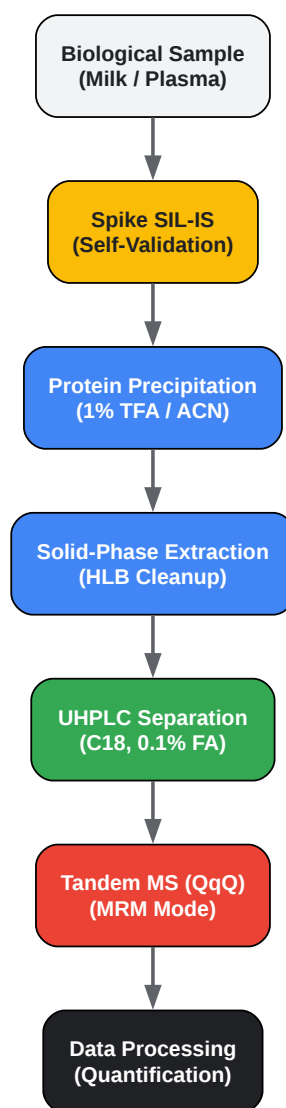
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Fragment Type	Collision Energy (eV)
α -Casein (90-96)	457.2	757.4	y_6^+	18
α -Casein (90-96)	457.2	594.3	y_5^+	22
α -Casein (90-96)	457.2	424.2	y_3^+	25
SIL-IS	460.7	764.4	y_6^+ (Heavy)	18

System Suitability and Self-Validation Criteria

To ensure the trustworthiness of the generated data, the analytical run must pass the following self-validation criteria:

- **Linearity:** The matrix-matched calibration curve must exhibit an $R^2 \geq 0.99$ across the dynamic range (typically 1 - 500 ng/mL).
- **IS Recovery:** The absolute peak area of the SIL-IS in unknown samples must be within $\pm 20\%$ of the mean IS peak area in the calibration standards controlled.
- **Carryover:** A solvent blank injected immediately following the highest calibration standard must show an analyte peak area $< 20\%$ of the Lower Lim

Analytical Workflow Visualization



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LC-MS/MS analytical workflow for **alpha-Casein (90-96)** quantification.

References

- CPC Scientific. "**alpha-Casein (90-96)** - CPC Scientific". cpcscientific.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/iqrlT3JDR5ZnRn4XD_JKERpBv2rtADW83uDZuNwIISOxICM03crK5MwP6-ce4NwG4_7xL1fvvnBKir8zgaX16i6RYkqmm56Enk_DEgCxJI3taFzKeOu7boRJRu9PV37KHJehoqJyBe4hRdFJXDhLQ=
- Chruścińska E, et al. "Binding ability of Cu²⁺ ions by opiate-like fragments of bovine casein". PubMed (Journal of Inorganic Biochemistry). Available at: <https://pubmed.ncbi.nlm.nih.gov/100000000/>
- MDPI. "In Silico and In Vitro Analysis of Multifunctionality of Animal Food-Derived Peptides". mdpi.com. Available at: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5IWRmDkHSp8MThHmK7Al82TBiFgoYcpmF5bQPlopP8G40nHwxojCTfKh9vKrCvsdnxQSV1ywyB9VxXTKhC2EDCC229Ve5jy>
- Springer Nature. "Application of UHPLC-HRMS/MS for the Analysis of Beta-Casomorphin 5 and 7 in Milk". springernature.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwXwSxHsWxQYrJ8loEvur67H3QNldBilqg3l4LjM_zMzRt7lzaweRV7om4OQRZKhB5lQ_LIMX5QHbDbS5SZPhxzObnSg0eoNfHnmVpgvVUm4qWQ43aY4YjhHRKDOaNaHG5tdGXCNg-wult1hr9DSwEpTRjj4iGmgnNhrZoeg=
- ACS Publications. "Assembly of Bioactive Peptide–Chitosan Nanocomplexes". acs.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcrWuiT2R_8VbtkoQkVH1YQmr9148SI_c5QihxPS9nI9LoMhBR6vzTWjDLdW3jonHb0TOaL3rXlgm6d9fJNft-vJb7NfWdaMPOIhawjJijxEvSvdHkQSHa_lvY8I9EnyHR0OUcw=

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Sources

- 1. cpcscientific.com [cpcscientific.com]
- 2. Binding ability of Cu²⁺ ions by opiate-like fragments of bovine casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of UHPLC-HRMS/MS for the Analysis of Beta-Casomorphin 5 and 7 in Milk | Springer Nature Experiments [experiments.springernature.com]
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